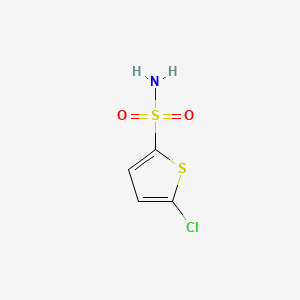

(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a carboxylic acid derivative with an amine to form an amide, followed by the addition of a hydrochloric acid to form the hydrochloride salt .Molecular Structure Analysis

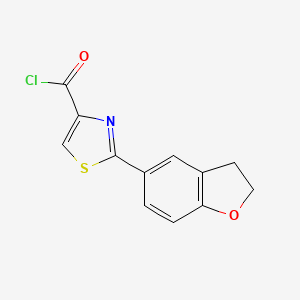

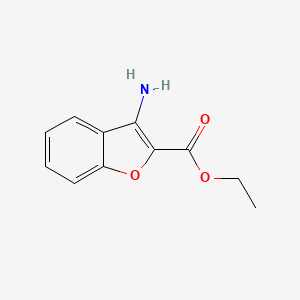

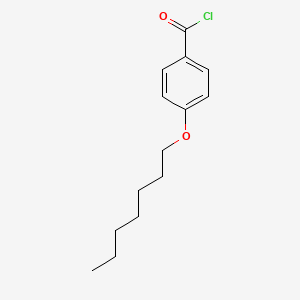

The molecular structure of such compounds would consist of the phenethylpyrrolidine backbone, with a carboxylic acid moiety, and as a hydrochloride, it would exist as a positively charged nitrogen atom and a negatively charged chloride ion .Chemical Reactions Analysis

As an amide, this compound would be expected to participate in typical amide reactions. These could include hydrolysis under acidic or basic conditions. As a hydrochloride salt, it would be expected to dissolve in water and react with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the phenethylpyrrolidine moiety could impart lipophilic properties .Applications De Recherche Scientifique

1. Growth and Dispersion Control of SnO2 Nanocrystals

- Application : This research focuses on the synthesis of tin oxide (SnO2) nanocrystals for use in perovskite solar cells (PSCs). SnO2 has high electron mobility, making it favorable for use in the electron transport layer (ETL) in these devices .

- Method : The researchers used an aromatic amino acid ester hydrochloride salt—phenylalanine methyl ester hydrochloride—as a ligand to facilitate the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .

- Results : The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture. The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent for the Sn (IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film to serve as an ETL for PSCs .

2. Extraction Methods, Sources and Applications of Hyaluronic Acid

- Application : Hyaluronic acid (HA) is a highly hydrated component of different tissues, including connective, epithelial, and neural. It is an anionic, linear glycosaminoglycan (GAG) primarily found in the native extracellular matrix (ECM) of soft connective tissues .

- Method : The review includes studies on the extraction methods (chemical, enzymatical, combined) of HA, describing advantages and disadvantages as well as new methods of extraction .

- Results : The applications of HA in food are addressed, including oral supplementation, biomaterials, medical research, and pharmaceutical and cosmetic industry applications .

3. Synthesis of Single-Nanometer-Scale SnO2 Nanocrystals

- Application : This research focuses on the synthesis of single-nanometer-scale SnO2 nanocrystals for use in renewable energy technology .

- Method : The researchers used an aromatic amino acid ester hydrochloride salt—phenylalanine methyl ester hydrochloride—as a ligand to facilitate the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .

- Results : The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture. The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent for the Sn (IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film .

4. Extraction Methods, Sources and Applications of Hyaluronic Acid

- Application : This review includes studies on the extraction methods of hyaluronic acid (HA), a highly hydrated component of different tissues, including connective, epithelial, and neural .

- Method : The review includes studies on the extraction methods (chemical, enzymatical, combined) of HA, describing advantages and disadvantages as well as new methods of extraction .

- Results : The applications of HA in food are addressed, including oral supplementation, biomaterials, medical research, and pharmaceutical and cosmetic industry applications .

3. Synthesis of Single-Nanometer-Scale SnO2 Nanocrystals

- Application : This research focuses on the synthesis of single-nanometer-scale SnO2 nanocrystals for use in renewable energy technology .

- Method : The researchers used an aromatic amino acid ester hydrochloride salt—phenylalanine methyl ester hydrochloride—as a ligand to facilitate the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .

- Results : The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture. The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent L for the Sn (IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film .

4. Extraction Methods, Sources and Applications of Hyaluronic Acid

- Application : This review includes studies on the extraction methods of hyaluronic acid (HA), a highly hydrated component of different tissues, including connective, epithelial, and neural .

- Method : The review includes studies on the extraction methods (chemical, enzymatical, combined) of HA, describing advantages and disadvantages as well as new methods of extraction .

- Results : The applications of HA in food are addressed, including oral supplementation, biomaterials, medical research, and pharmaceutical and cosmetic industry applications .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-12(16)13(8-4-10-14-13)9-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2,(H,15,16);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZORNSLALKFTJI-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375956 | |

| Record name | (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1049741-77-6 | |

| Record name | (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1586045.png)